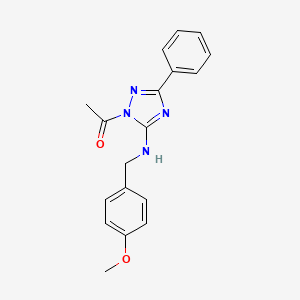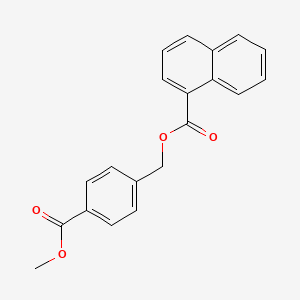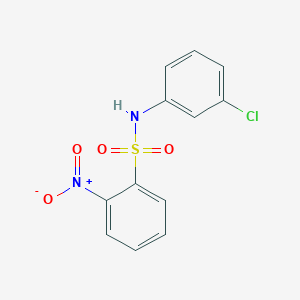![molecular formula C13H8IN3O B5871139 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IPyOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network and ultimately cell death.
Biochemical and Physiological Effects:
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have significant effects on cell proliferation and apoptosis. In vitro studies have demonstrated that 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been shown to induce apoptosis in these cells. In addition, 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility. It can be used in a variety of applications, including as a fluorescent probe, a drug candidate, and a building block for MOFs. However, one limitation is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine-based drugs for the treatment of cancer and other diseases. Another area of interest is the synthesis of new MOFs using 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its potential applications in other fields, such as materials science and biochemistry.
Méthodes De Synthèse
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a multistep process that involves the reaction of 2-bromo-5-(2-iodophenyl)pyridine with N-tert-butyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, followed by the reaction with hydrazine hydrate and acetic acid. The final product is purified using column chromatography.
Applications De Recherche Scientifique
2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have anti-tumor activity and can be used as a potential drug candidate for the treatment of cancer. In biochemistry, 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a fluorescent probe to study protein-protein interactions. In materials science, 2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used to synthesize metal-organic frameworks (MOFs) with tunable properties.
Propriétés
IUPAC Name |
5-(2-iodophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHMIQTZFJZJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5871057.png)

![N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5871077.png)


![2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)

![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)



![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)
